molecular formula C21H29FN2O2 B5685115 1-(cyclopentylcarbonyl)-N-[3-(4-fluorophenyl)propyl]-4-piperidinecarboxamide

1-(cyclopentylcarbonyl)-N-[3-(4-fluorophenyl)propyl]-4-piperidinecarboxamide

Cat. No. B5685115
M. Wt: 360.5 g/mol
InChI Key: AZZLRKBVFKDVAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(cyclopentylcarbonyl)-N-[3-(4-fluorophenyl)propyl]-4-piperidinecarboxamide, also known as CPP-109, is a potent and selective inhibitor of the enzyme histone deacetylase (HDAC). It was first synthesized in 2006 by a team of researchers at the University of Wisconsin-Madison led by Dr. James M. Cook. Since its discovery, CPP-109 has been extensively studied for its potential therapeutic applications in various diseases, including addiction, cancer, and neurodegenerative disorders.

Mechanism of Action

1-(cyclopentylcarbonyl)-N-[3-(4-fluorophenyl)propyl]-4-piperidinecarboxamide works by inhibiting the activity of HDAC enzymes, which are responsible for removing acetyl groups from histone proteins. This leads to changes in gene expression and can have a profound effect on cellular function. In the case of addiction, 1-(cyclopentylcarbonyl)-N-[3-(4-fluorophenyl)propyl]-4-piperidinecarboxamide appears to work by increasing the expression of genes involved in synaptic plasticity and reducing the expression of genes involved in drug-seeking behavior.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(cyclopentylcarbonyl)-N-[3-(4-fluorophenyl)propyl]-4-piperidinecarboxamide are complex and are not fully understood. Studies have shown that 1-(cyclopentylcarbonyl)-N-[3-(4-fluorophenyl)propyl]-4-piperidinecarboxamide can increase the levels of acetylated histones in the brain, which is thought to be responsible for its therapeutic effects in addiction and other diseases. 1-(cyclopentylcarbonyl)-N-[3-(4-fluorophenyl)propyl]-4-piperidinecarboxamide has also been shown to increase the levels of certain neurotransmitters, such as dopamine and serotonin, which are involved in reward and mood regulation.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(cyclopentylcarbonyl)-N-[3-(4-fluorophenyl)propyl]-4-piperidinecarboxamide is its selectivity for HDAC enzymes, which makes it a useful tool for studying the role of histone acetylation in various cellular processes. However, one limitation of 1-(cyclopentylcarbonyl)-N-[3-(4-fluorophenyl)propyl]-4-piperidinecarboxamide is its poor solubility in water, which can make it difficult to work with in the lab. Additionally, the high cost of 1-(cyclopentylcarbonyl)-N-[3-(4-fluorophenyl)propyl]-4-piperidinecarboxamide can be a barrier to its widespread use in research.

Future Directions

There are many potential future directions for research on 1-(cyclopentylcarbonyl)-N-[3-(4-fluorophenyl)propyl]-4-piperidinecarboxamide. One area of interest is in the development of more potent and selective HDAC inhibitors that can be used to treat a wider range of diseases. Another area of research is in the identification of biomarkers that can be used to predict which patients will respond best to 1-(cyclopentylcarbonyl)-N-[3-(4-fluorophenyl)propyl]-4-piperidinecarboxamide treatment. Finally, there is growing interest in the use of 1-(cyclopentylcarbonyl)-N-[3-(4-fluorophenyl)propyl]-4-piperidinecarboxamide in combination with other drugs, such as antidepressants and antipsychotics, to enhance its therapeutic effects.

Synthesis Methods

The synthesis of 1-(cyclopentylcarbonyl)-N-[3-(4-fluorophenyl)propyl]-4-piperidinecarboxamide involves a multi-step process that begins with the reaction of cyclopentylmagnesium bromide with ethyl chloroformate to yield ethyl cyclopentylcarbamate. This intermediate is then reacted with 4-fluorophenylpropylamine to form N-[3-(4-fluorophenyl)propyl]cyclopentylcarbamate. The final step involves the reaction of N-[3-(4-fluorophenyl)propyl]cyclopentylcarbamate with piperidinecarboxylic acid to yield 1-(cyclopentylcarbonyl)-N-[3-(4-fluorophenyl)propyl]-4-piperidinecarboxamide.

Scientific Research Applications

1-(cyclopentylcarbonyl)-N-[3-(4-fluorophenyl)propyl]-4-piperidinecarboxamide has been studied extensively for its potential therapeutic applications in various diseases. One of the most promising areas of research is in the treatment of addiction. Studies have shown that 1-(cyclopentylcarbonyl)-N-[3-(4-fluorophenyl)propyl]-4-piperidinecarboxamide can reduce drug-seeking behavior in animal models of addiction and can also reduce the reinforcing effects of drugs of abuse in humans. Other areas of research include cancer and neurodegenerative disorders such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

1-(cyclopentanecarbonyl)-N-[3-(4-fluorophenyl)propyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29FN2O2/c22-19-9-7-16(8-10-19)4-3-13-23-20(25)17-11-14-24(15-12-17)21(26)18-5-1-2-6-18/h7-10,17-18H,1-6,11-15H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZZLRKBVFKDVAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)N2CCC(CC2)C(=O)NCCCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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